![molecular formula C16H17ClN4O B2888707 (2-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone CAS No. 2415554-86-6](/img/structure/B2888707.png)
(2-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone
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Description
“(2-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone” is a chemical compound. It’s related to a class of compounds that have shown potential as inhibitors of Protein Kinase B (PKB), an important component of intracellular signaling pathways regulating growth and survival .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines were optimized to provide ATP-competitive, nanomolar inhibitors . The synthesis involved the reaction of a nucleophilic organometallic species with an electrophilic aldehyde or carboxylic .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques like X-ray diffraction . The structure of these compounds is critical for their function as inhibitors of PKB .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the condensation of a nucleophilic organometallic species with an electrophilic aldehyde or carboxylic .Mechanism of Action
Future Directions
The future directions for research on “(2-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone” and similar compounds could involve further optimization of their structures to enhance their selectivity and potency as PKB inhibitors . Additionally, more in-depth studies on their safety profile and potential therapeutic applications could be beneficial.
properties
IUPAC Name |
(2-chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-14-4-2-1-3-13(14)16(22)21-9-6-12(7-10-21)20-15-5-8-18-11-19-15/h1-5,8,11-12H,6-7,9-10H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEMYFCEQTZYGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NC=NC=C2)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-chlorobenzoyl)piperidin-4-yl]pyrimidin-4-amine |
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